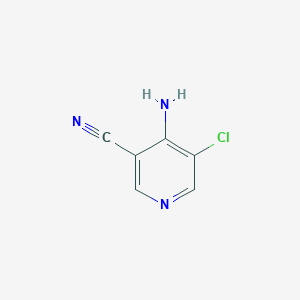

4-Amino-5-chloronicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-5-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClN3/c7-5-3-10-2-4 (1-8)6 (5)9/h2-3H, (H2,9,10) . This indicates the presence of a chlorine atom (Cl), a cyano group (CN), and an amino group (NH2) on a pyridine ring.Physical And Chemical Properties Analysis

This compound is a white to off-white to yellow to red powder .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 4-Amino-5-chloronicotinonitrile serves as a critical intermediate in the synthesis of complex organic compounds. Delvare et al. (2011) demonstrated the use of palladium(0) for regioselective C-2 amination of dichloronicotinonitrile, leading to 4-chloro-6-anilino nicotinonitrile derivatives after deprotection (Delvare, Koza, & Morgentin, 2011). Similarly, Wang et al. (2020) developed a robust method for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives using Grignard reagents and 4-amino-2-chloronicotinonitrile (Wang et al., 2020).

Pharmacological Research

- Chlorogenic acid (CGA), structurally similar to this compound, has been extensively studied for its biological and pharmacological effects. Naveed et al. (2018) highlighted CGA's role in lipid and glucose metabolism, potentially aiding in treating disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Antimicrobial Properties

- Mabkhot et al. (2016) explored the antimicrobial activity of novel thiophene derivatives synthesized from this compound, showing potential in antibiotic pharmacomodulation (Mabkhot et al., 2016).

Agricultural Chemistry

- In the context of agriculture, Kolpin (1997) studied the relation between land use and concentrations of agricultural chemicals, including derivatives of chloronicotinonitrile, in groundwater, emphasizing the environmental impact of these compounds (Kolpin, 1997).

Corrosion Control

- Bentiss et al. (2009) investigated the use of 4-amino-1,2,4-triazole derivatives, related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their potential in industrial applications (Bentiss et al., 2009).

Propiedades

IUPAC Name |

4-amino-5-chloropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETAIDPTMBIJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2670672.png)

![(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2670675.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2670678.png)

![N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2670682.png)

![1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2670684.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2670685.png)

![N-(2-methoxy-5-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2670687.png)

![Methyl {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2670689.png)

![4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2670691.png)

![5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2670693.png)

![4-[4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2670694.png)